molecular formula C10H10BrNO B8684365 3-bromo-5-methoxy-1-methyl-1H-indole

3-bromo-5-methoxy-1-methyl-1H-indole

Cat. No.: B8684365
M. Wt: 240.10 g/mol
InChI Key: ZEAGHCHUGYVPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5-methoxy-1-methyl-1H-indole is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

3-bromo-5-methoxy-1-methylindole

InChI

InChI=1S/C10H10BrNO/c1-12-6-9(11)8-5-7(13-2)3-4-10(8)12/h3-6H,1-2H3

InChI Key

ZEAGHCHUGYVPRS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ambient solution of 5-methoxy-1H-indole (5 g, 34.0 mmol) in N,N-dimethylformamide (100 mL) was added a solution of bromine (1.75 mL, 34.0 mmol) in N,N-dimethylformamide (25 mL). The mixture was stirred for about 15 minutes. The mixture was cooled to about 0° C., and NaH (3.26 g, 82 mmol) was added in portions over 15 minutes. The mixture was stirred for 15 minutes, and then iodomethane (2.55 mL, 40.8 mmol) was added. The bath was removed and the slurry was warmed to room temperature. After about 45 minutes, the solvents were removed under reduced pressure, and the mixture was partitioned between dichloromethane (50 mL) and water (100 mL). The layers were separated, and the aqueous layer was extracted with dichloromethane (2×25 mL). The combined organics were dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography on silica gel, eluting with dichloromethane, to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
2.55 mL
Type
reactant
Reaction Step Three

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